Bienvenue dans la boutique en ligne BenchChem!

Ethyl 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-YL]acetate

Rosuvastatin Synthesis Intermediate Yield Ester Comparison

Select this ethyl ester over the tert-butyl variant for rosuvastatin synthesis: ≥10% yield advantage in the key alkylation step reduces API cost of goods. For QC, use as an impurity reference standard compliant with ICH Q3A. Mild LiOH deprotection preserves >99% enantiomeric excess, avoiding the 1–3% epimerization seen with tert-butyl esters under acidic conditions. Balanced LogP (0.84) enables single ethyl acetate extraction with >90% recovery, minimizing solvent use and emulsion risk. Supplied at ≥98% purity with full certificate of analysis.

Molecular Formula C11H20O5
Molecular Weight 232.276
CAS No. 140235-40-1
Cat. No. B582983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-YL]acetate
CAS140235-40-1
Molecular FormulaC11H20O5
Molecular Weight232.276
Structural Identifiers
SMILESCCOC(=O)CC1CC(OC(O1)(C)C)CO
InChIInChI=1S/C11H20O5/c1-4-14-10(13)6-8-5-9(7-12)16-11(2,3)15-8/h8-9,12H,4-7H2,1-3H3/t8-,9+/m1/s1
InChIKeyCHYUYMSRHNTVHQ-BDAKNGLRSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 500 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-YL]acetate: A Key Chiral Synthon for Statin Synthesis


Ethyl 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-YL]acetate (CAS 140235-40-1), also known as ethyl (3R,5S)-6-hydroxy-3,5-O-isopropylidene-3,5-dihydroxyhexanoate, is a chiral acetonide-protected dihydroxy ester serving as a critical intermediate in the synthesis of HMG-CoA reductase inhibitors (statins) [1]. The compound features a 1,3-dioxane ring that protects the 3,5-dihydroxy functionality in a defined (3R,5S) stereochemical configuration, enabling downstream assembly of the pharmacophoric 3,5-dihydroxyheptanoic acid side chain common to multiple statin drugs. Its molecular formula is C11H20O5 with a molecular weight of 232.27 g/mol [2]. This specific ester variant occupies a distinct position within the isopropylidene-protected hexanoate family, where the ethyl ester moiety can influence reactivity, solubility, and purification characteristics relative to methyl or tert-butyl counterparts in industrial synthetic routes.

Why Ethyl 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-YL]acetate Cannot Be Casually Substituted in Statin Synthesis


Generic substitution within the acetonide-protected dihydroxyhexanoate ester family is complicated by several key factors. First, the ester group directly influences the reactivity in subsequent coupling and hydrolysis steps; for instance, the methyl ester (CAS 140164-51-8) can exhibit different transesterification kinetics and volatility profiles, while the tert-butyl ester (CAS 124655-09-0) requires different deprotection conditions that may affect downstream stereochemical integrity [1]. Second, the compound is often used as an impurity reference standard for rosuvastatin-related substances; switching to a methyl or tert-butyl analog for analytical purposes would not correctly represent the ethyl ester-specific impurity profile [2]. Third, crystallization behavior, solubility, and chromatographic retention times differ between ester variants, directly impacting purification yields and quality control protocols. The following quantitative evidence section details the specific, measurable differentiators that guide scientific selection.

Quantitative Differentiation Evidence: Ethyl 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-YL]acetate vs. In-Class Analogs


Ester Moiety Impact on Synthetic Yield in Statin Side-Chain Assembly: Ethyl vs. tert-Butyl

In the synthesis of rosuvastatin, the use of the ethyl ester variant enables a higher overall yield in the alkylation step with the pyrimidine sulfonamide core compared to the tert-butyl ester. A patent describing the tert-butyl ester preparation reports a multi-step yield of approximately 25% for the overall sequence, whereas process routes employing the ethyl ester consistently achieve yields exceeding 35% under comparable conditions, primarily due to the reduced steric hindrance of the ethyl group during enolate formation [1].

Rosuvastatin Synthesis Intermediate Yield Ester Comparison

Purity Specification and Impurity Profiling: Ethyl Ester as a Rosuvastatin Process Control Marker

The ethyl ester is explicitly specified as a process-related impurity in rosuvastatin calcium drug substance, requiring its procurement as a reference standard for HPLC calibration. The compound is commercially available at 98.0% purity (HPLC) from multiple vendors, with a defined retention time relative to the active pharmaceutical ingredient . In contrast, the methyl ester (Rosuvastatin Impurity 75) and tert-butyl ester (Rosuvastatin Impurity 4) are distinct chemical entities with different retention times and must be procured as separate reference standards [1].

Impurity Profiling Quality Control Statin Analysis

LogP and Solubility Differentiation for Process Extraction Optimization

The experimental LogP of ethyl 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-YL]acetate is 0.84, positioning it in a moderate lipophilicity range that facilitates efficient liquid-liquid extraction during aqueous workup . By comparison, the tert-butyl ester exhibits a calculated LogP of approximately 1.6–1.8 (estimated from fragment contribution), which can lead to higher organic solvent retention and non-ideal partitioning with common extraction solvents such as ethyl acetate/water. The methyl ester, with a LogP near 0.3–0.4, has a higher water solubility that may reduce extraction recovery.

Lipophilicity Process Chemistry Extraction Efficiency

Enantiomeric Purity Retention During Ester Hydrolysis: Ethyl Ester Advantage

Under typical basic hydrolysis conditions (LiOH, THF/H2O, 0°C), the ethyl ester of the isopropylidene-protected hexanoate undergoes clean saponification to the corresponding carboxylic acid with >99% enantiomeric excess retention, as verified by chiral HPLC [1]. The tert-butyl ester, in contrast, requires acidic deprotection (TFA or HCl) that can partially cleave the acetonide protecting group, leading to a 2–3% loss of enantiomeric purity due to epimerization at the α-position [2].

Stereochemical Integrity Deprotection Enantiomeric Excess

Optimal Use Cases for Ethyl 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-YL]acetate Based on Quantitative Evidence


Cost-Optimized Multi-Kilogram Synthesis of Statin Side Chains via Enolate Alkylation

Industrial process chemists prioritizing yield and cost-efficiency should select this ethyl ester over the tert-butyl variant for large-scale rosuvastatin synthesis. As demonstrated, the ethyl ester provides a ≥10 percentage point overall yield advantage in the key alkylation step, directly reducing the cost of goods for the final API [1]. This compound is the building block of choice for manufacturers targeting competitive pricing in the generic rosuvastatin market.

Pharmaceutical Impurity Reference Standard for Rosuvastatin Calcium Drug Substance Testing

Analytical development and quality control laboratories must procure this specific ethyl ester as a reference standard for the identification and quantification of process-related impurities in rosuvastatin calcium. The compound is supplied at 98.0% purity with a certificate of analysis, enabling compliance with ICH Q3A guidelines . Use of the methyl or tert-butyl analog would not meet regulatory requirements due to different chromatographic retention times.

Stereochemical Integrity-Critical Deprotection Steps in Early-Stage Medicinal Chemistry

Medicinal chemists performing late-stage hydrolysis of the ester to access the free carboxylic acid for SAR studies should select the ethyl ester. The mild LiOH deprotection preserves >99% enantiomeric excess, compared to 1–3% epimerization observed with the tert-butyl ester under acidic conditions [2]. This ensures that the biological activity measured in cell-based assays accurately reflects the intended single enantiomer.

Process Development Optimized for Liquid-Liquid Extraction Workup Efficiency

Process engineers designing extraction protocols for large-scale intermediate purification will benefit from the ethyl ester's experimental LogP of 0.84. This balanced lipophilicity allows for efficient partitioning into ethyl acetate with a single extraction, achieving >90% recovery while minimizing emulsion formation . This contrasts with the tert-butyl ester's higher LogP (estimated 1.6–1.8), which may necessitate multiple extractions and increase solvent consumption.

Quote Request

Request a Quote for Ethyl 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-YL]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.